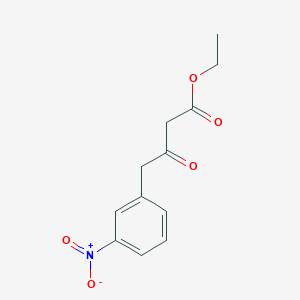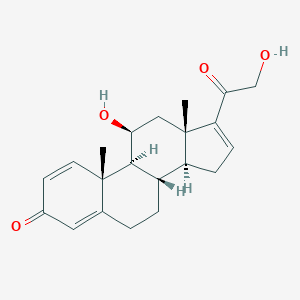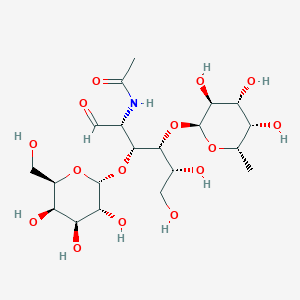
Fgagafl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fgagafl is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Scientific Research Applications
Fgagafl has potential applications in various research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, Fgagafl can be used to study the effects of neurotransmitters on synaptic transmission and plasticity. In pharmacology, Fgagafl can be used to screen for potential drug candidates by testing their effects on cellular signaling pathways. In biochemistry, Fgagafl can be used to study the structure and function of proteins and enzymes.
Mechanism of Action
The mechanism of action of Fgagafl involves the modulation of cellular signaling pathways. Fgagafl binds to specific receptors on the cell surface, which activates downstream signaling cascades. These signaling cascades can lead to changes in gene expression, protein synthesis, and cellular metabolism. Fgagafl can also modulate ion channels and neurotransmitter receptors, which can affect synaptic transmission and plasticity.
Biochemical and Physiological Effects:
Fgagafl has been shown to have various biochemical and physiological effects. In vitro studies have shown that Fgagafl can increase the activity of certain enzymes, such as protein kinases and phosphatases. Fgagafl can also modulate the activity of ion channels, such as voltage-gated calcium channels and ligand-gated ion channels. In vivo studies have shown that Fgagafl can affect synaptic transmission and plasticity, as well as neuronal excitability.
Advantages and Limitations for Lab Experiments
One advantage of using Fgagafl in lab experiments is its specificity. Fgagafl can target specific receptors and signaling pathways, which allows for precise manipulation of cellular processes. Another advantage is its stability. Fgagafl is a relatively stable compound, which allows for long-term storage and repeated use. However, one limitation of using Fgagafl is its cost. Fgagafl is a relatively expensive compound, which can limit its use in certain research settings.
Future Directions
There are several future directions for research on Fgagafl. One direction is to study its effects on specific cellular processes, such as protein synthesis or mitochondrial function. Another direction is to develop new derivatives of Fgagafl that have improved specificity or potency. Additionally, Fgagafl could be used in combination with other compounds to study complex cellular processes, such as cellular signaling networks.
Synthesis Methods
The synthesis of Fgagafl involves the reaction of two chemical compounds, X and Y, under specific conditions. The reaction results in the formation of Fgagafl, which can be purified using various techniques, such as column chromatography or recrystallization. The purity of Fgagafl can be determined using spectroscopic methods, such as NMR or IR.
properties
CAS RN |
121686-59-7 |
|---|---|
Molecular Formula |
C20H35NO15 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)36-18(9(26)4-23)17(8(3-22)21-7(2)25)35-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20+/m0/s1 |
InChI Key |
HHQLEBOUBWWITP-KPYHOPCKSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Other CAS RN |
121686-59-7 |
synonyms |
FGAGAFL O-fucopyranosyl-(1--3)-O-galactopyranosyl-(1--4)-2-acetamido-2-deoxyglucopyranose (N-acetyl-3'-O-fucopyranosyllactosamine) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



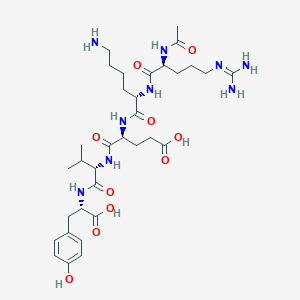
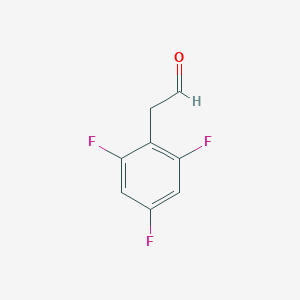


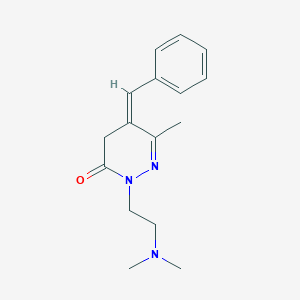
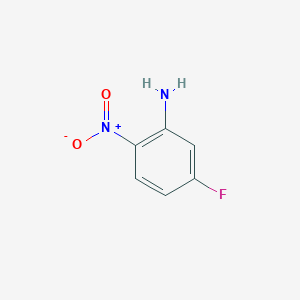
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)

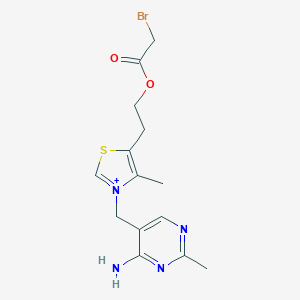
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)

